molecular formula C10H18N2O B2623715 N-cyclohexylazetidine-1-carboxamide CAS No. 1862923-39-4

N-cyclohexylazetidine-1-carboxamide

Cat. No.: B2623715
CAS No.: 1862923-39-4
M. Wt: 182.267
InChI Key: BGNBQBKNJSVAEJ-UHFFFAOYSA-N
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Description

N-cyclohexylazetidine-1-carboxamide: is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a cyclohexyl group attached to the nitrogen atom of the azetidine ring and a carboxamide functional group. Azetidines are known for their ring strain and unique chemical properties, making them valuable intermediates in organic synthesis and potential candidates for various applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexylazetidine-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclohexylamine with azetidine-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexylazetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like alkyl halides, amines, or thiols can be used in substitution reactions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, reduction may produce amines, and hydrolysis may result in carboxylic acids and amines.

Scientific Research Applications

Chemistry: N-cyclohexylazetidine-1-carboxamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and polymers.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of N-cyclohexylazetidine-1-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The azetidine ring’s strain and reactivity can facilitate binding to these targets, leading to biological effects. The cyclohexyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    N-cyclohexylazetidine-1-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

    N-cyclohexylazetidine-1-sulfonamide: Contains a sulfonamide group instead of a carboxamide.

    N-cyclohexylazetidine-1-phosphamide: Features a phosphamide group in place of the carboxamide.

Uniqueness: N-cyclohexylazetidine-1-carboxamide is unique due to its specific combination of a cyclohexyl group and an azetidine ring with a carboxamide functional group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its unique structure allows for specific interactions with biological targets, enhancing its potential as a bioactive molecule.

Properties

IUPAC Name

N-cyclohexylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10(12-7-4-8-12)11-9-5-2-1-3-6-9/h9H,1-8H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNBQBKNJSVAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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